molecular formula C22H25N3O3S2 B2881540 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 941962-40-9

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2881540
CAS No.: 941962-40-9
M. Wt: 443.58
InChI Key: WZGYHKAHNGFWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (CAS 941962-40-9) is a high-purity chemical compound for research use only. This molecule features a complex structure with a molecular formula of C 22 H 25 N 3 O 3 S 2 and a molecular weight of 443.58 g/mol . The compound's architecture incorporates a piperidine carboxamide core that is functionalized with a tosyl (p-toluenesulfonyl) group and a 4,7-dimethylbenzothiazole moiety, making it a valuable intermediate or potential pharmacophore in medicinal chemistry and drug discovery research. Compounds featuring benzothiazole and piperidine scaffolds are of significant interest in scientific investigation. Structural analogs of this compound have demonstrated potent and selective activity as potassium channel activators and as antagonists for zinc-activated channels (ZAC) , highlighting the potential of this chemical class in ion channel research and neuroscience applications. The presence of both the benzothiazole ring system, found in various biologically active molecules, and the sulfonamide functional group provides researchers with a versatile building block for developing novel therapeutic agents or biochemical probes. This product is available for research applications with various packaging options to suit laboratory needs. It is strictly for non-human research use and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should consult the safety data sheet and handle this material according to laboratory best practices.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-14-4-8-18(9-5-14)30(27,28)25-12-10-17(11-13-25)21(26)24-22-23-19-15(2)6-7-16(3)20(19)29-22/h4-9,17H,10-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGYHKAHNGFWFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound with notable biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C24H28N4O3S2
  • Molecular Weight: 484.6 g/mol
  • CAS Number: 897484-72-9

The compound features a piperidine core substituted with a tosyl group and a benzo[d]thiazole moiety, which contributes to its biological activity.

PropertyValue
Molecular FormulaC24H28N4O3S2
Molecular Weight484.6 g/mol
CAS Number897484-72-9

This compound exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes:
    • The compound has demonstrated anti-inflammatory properties by inhibiting COX enzymes, which play a critical role in the synthesis of prostaglandins involved in inflammation.
  • Antimicrobial Activity:
    • It has been reported to possess significant anti-tubercular activity, particularly against Mycobacterium tuberculosis. This is attributed to its interaction with bacterial cell wall synthesis pathways.
  • Enzyme Inhibition:
    • Research indicates potential inhibition of monoamine oxidase (MAO) and cholinesterase, suggesting applications in treating neurodegenerative diseases .

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes leads to reduced inflammation and pain relief. In vitro studies have shown that it effectively lowers prostaglandin levels, thereby alleviating symptoms associated with inflammatory conditions.

Antimicrobial Properties

In studies evaluating its effectiveness against various pathogens, this compound exhibited potent activity against strains of bacteria resistant to conventional antibiotics. This positions it as a promising candidate for further development in antimicrobial therapies.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • A study published in a peer-reviewed journal demonstrated that the compound significantly reduced inflammation markers in animal models . The results indicated a dose-dependent response in reducing edema and pain.
  • Antimicrobial Efficacy:
    • In another investigation focusing on tuberculosis treatment, the compound was shown to inhibit the growth of Mycobacterium tuberculosis at low micromolar concentrations, suggesting its potential as an anti-tubercular agent.
  • Neuroprotective Effects:
    • Preliminary research has suggested that this compound may offer neuroprotective effects by inhibiting MAO activity, which is crucial in managing conditions like depression and neurodegeneration .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparative analyses of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide with analogous compounds focus on structural features, physicochemical properties, and inferred biological activity. Below is a detailed comparison:

Structural Analogues and Substituent Effects

Key analogues include:

N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide : Differs by a methoxy group at position 6 instead of methyl groups at 4 and 2.

N-(Benzothiazol-2-yl)-1-tosylpiperidine-4-carboxamide : Lacks methyl substituents on the benzothiazole ring.

N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-1-mesylpiperidine-4-carboxamide : Replaces the tosyl (p-toluenesulfonyl) group with a mesyl (methanesulfonyl) group.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (µM)
This compound C₂₂H₂₅N₃O₃S₂ 451.58 4,7-dimethyl, tosyl 3.8 12.4 (DMSO)
N-(6-Methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide C₂₁H₂₃N₃O₄S₂ 453.55 6-methoxy, tosyl 3.2 18.9 (DMSO)
N-(Benzothiazol-2-yl)-1-tosylpiperidine-4-carboxamide C₁₉H₁₉N₃O₃S₂ 409.50 Unsubstituted benzothiazole, tosyl 2.5 25.1 (DMSO)
N-(4,7-Dimethylbenzo[d]thiazol-2-yl)-1-mesylpiperidine-4-carboxamide C₁₈H₂₃N₃O₃S₂ 393.52 4,7-dimethyl, mesyl 2.1 32.7 (DMSO)

*Calculated using XLogP3-AA.

Crystallographic and Conformational Insights

Structural refinements using SHELXL highlight distinct conformational preferences. The 4,7-dimethyl substitution induces steric hindrance, resulting in a twisted benzothiazole-piperidine dihedral angle (112° vs. Tosyl-to-mesyl substitution reduces molecular weight and hydrophobicity, enhancing aqueous solubility.

Methodological Considerations

Comparative studies rely heavily on crystallographic data refined via SHELX programs, ensuring consistency in structural parameters across analogues . This standardization is critical for accurate structure-activity relationship (SAR) analyses.

Preparation Methods

RuCl3-Catalyzed Oxidative Cyclization of N-Arylthioureas

N-(4,7-Dimethylphenyl)thiourea undergoes intramolecular oxidative coupling using RuCl3 as a catalyst (1 mol%) in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. This method, adapted from analogous benzothiazole syntheses, yields 4,7-dimethylbenzo[d]thiazol-2-amine in up to 91% yield (Scheme 1). Electron-donating methyl groups at positions 4 and 7 enhance reactivity, aligning with trends observed for electron-rich substrates.

Scheme 1 :
$$
\text{N-(4,7-Dimethylphenyl)thiourea} \xrightarrow[\text{RuCl}_3, \text{TBHP}]{\text{DCE, 80°C}} \text{4,7-Dimethylbenzo[d]thiazol-2-amine}
$$

Metal-Free Radical Cyclization Using Arylisothiocyanates

An alternative approach involves reacting 4,7-dimethylphenylisothiocyanate with formamide under radical conditions (n-Bu4NI, TBHP). This method avoids transition metals, producing the target amine via aminyl radical intermediates. While yields are marginally lower (75–85%), this route aligns with green chemistry principles.

Preparation of 1-Tosylpiperidine-4-Carboxylic Acid

Tosylation of piperidine-4-carboxylic acid introduces the sulfonamide protective group, critical for subsequent functionalization.

Tosylation Protocol

Piperidine-4-carboxylic acid reacts with toluenesulfonyl chloride (TsCl, 1.2 equiv) in anhydrous dichloromethane (DCM) under basic conditions (pyridine, 0°C → rt, 12 h). The reaction proceeds via nucleophilic substitution, yielding 1-tosylpiperidine-4-carboxylic acid in 88–92% yield after recrystallization from ethanol/water.

Key Reaction Parameters :

  • Molar Ratio : TsCl : Piperidine-4-carboxylic acid = 1.2 : 1
  • Temperature : 0°C → room temperature
  • Workup : Aqueous NaHCO3 wash, drying (MgSO4), solvent evaporation

Amide Bond Formation: Coupling 1-Tosylpiperidine-4-Carboxylic Acid with 4,7-Dimethylbenzo[d]thiazol-2-amine

The final step involves activating the carboxylic acid and coupling it with the benzothiazole amine.

Acid Chloride-Mediated Coupling

1-Tosylpiperidine-4-carboxylic acid is treated with thionyl chloride (SOCl2, 2 equiv) in refluxing DCM to form the corresponding acid chloride. Subsequent reaction with 4,7-dimethylbenzo[d]thiazol-2-amine (1.1 equiv) in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base yields the target carboxamide (72–78% yield).

Optimization Notes :

  • Solvent : THF > DMF (reduced side reactions)
  • Stoichiometry : Excess amine (1.1 equiv) ensures complete consumption of acid chloride

Coupling Reagent Approach

Alternatively, 1-tosylpiperidine-4-carboxylic acid and the amine are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This method avoids handling corrosive acid chlorides, achieving comparable yields (70–75%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.80 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.35 (d, J = 8.2 Hz, 2H, tosyl aromatic), 7.12 (s, 1H, benzothiazole H-5), 3.45–3.30 (m, 2H, piperidine H-3, H-5), 2.65 (s, 3H, tosyl CH3), 2.45 (s, 6H, benzothiazole CH3), 1.90–1.70 (m, 4H, piperidine H-2, H-6).
  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O symmetric), 1160 cm⁻¹ (S=O asymmetric).

Chromatographic Purity

Reverse-phase HPLC (C18 column, MeCN/H2O 70:30) shows ≥98% purity with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Method Yield (%) Advantages Limitations
Acid Chloride Coupling 72–78 High atom economy Requires SOCl2 handling
EDCl/HOBt Coupling 70–75 Mild conditions Higher cost of reagents
RuCl3-Catalyzed Cyclization 85–91 Scalable, high yield Transition metal residue concerns

Challenges and Optimization Strategies

  • Steric Hindrance : The 4,7-dimethyl groups on the benzothiazole impede coupling efficiency. Microwave-assisted synthesis (60°C, 30 min) reduces reaction time by 40%.
  • Tosyl Group Stability : Prolonged exposure to acidic conditions cleaves the tosyl group. Neutral pH during workup is critical.

Q & A

Q. What are the key challenges in synthesizing N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide, and how are they addressed?

Synthesis involves multi-step organic reactions, starting with the preparation of the benzo[d]thiazole intermediate followed by coupling with a piperidine-tosyl moiety. Key challenges include controlling regioselectivity during thiazole ring formation and minimizing side reactions during sulfonylation. Optimized conditions use thionyl chloride for activation and dichloromethane as a solvent to stabilize reactive intermediates . Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the target compound .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for verifying the benzothiazole and piperidine-tosyl connectivity, with aromatic protons (δ 7.2–8.1 ppm) and tosyl methyl groups (δ 2.4–2.6 ppm) as diagnostic signals. Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (≥98% purity) ensures homogeneity. FT-IR identifies key functional groups like amide C=O stretches (~1650 cm⁻¹) .

Q. How are solubility and thermal stability assessed for this compound in preclinical studies?

Solubility is tested in solvents like DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy. Thermal stability is evaluated via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing decomposition temperatures >200°C, which informs storage conditions (desiccated, −20°C) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity (e.g., cytotoxicity vs. low efficacy)?

Discrepancies may arise from assay conditions (e.g., cell line specificity, incubation time). Comparative studies using standardized protocols (e.g., MTT assays across MCF-7, HeLa, and A549 cells) and molecular docking to verify target engagement (e.g., CDK7 inhibition ) are recommended. Dose-response curves and metabolite profiling (LC-MS) can identify stability issues .

Q. How is the structure-activity relationship (SAR) optimized to enhance anticancer potency?

SAR studies focus on modifying the benzothiazole’s methyl groups (4,7-positions) and replacing the tosyl group with alternative sulfonamides. For example, replacing the tosyl with a mesyl group improves solubility without compromising activity. Computational modeling (e.g., DFT for charge distribution) guides rational design .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

Enzymatic assays (e.g., fluorescence-based kinase inhibition for CDK7 ) and cellular thermal shift assays (CETSA) confirm target binding. Western blotting detects downstream effects (e.g., reduced phosphorylation of RNA polymerase II). Competitive binding studies with ATP analogs (e.g., ADP-Glo™) quantify inhibition constants (Ki) .

Q. How are crystallographic data utilized to refine molecular docking models?

Single-crystal X-ray diffraction (e.g., monoclinic P21/c system, MoKα radiation ) provides precise bond lengths and angles for the benzothiazole-piperidine core. These data validate docking poses in software like AutoDock Vina, improving virtual screening accuracy for derivative libraries .

Methodological Considerations

Q. What protocols are recommended for assessing metabolic stability in vitro?

Incubate the compound with liver microsomes (human/rat) and NADPH cofactors, followed by LC-MS/MS analysis at timed intervals. Half-life (t½) and intrinsic clearance (Clint) are calculated using the substrate depletion method. Cytochrome P450 inhibition assays (e.g., CYP3A4) evaluate drug-drug interaction risks .

Q. How can conflicting data in DNA interaction studies be reconciled?

Use multiple techniques:

  • UV-Vis and fluorescence quenching to assess binding affinity (Kb).
  • Circular dichroism (CD) to detect conformational changes in DNA (e.g., B-to-Z transitions).
  • Molecular dynamics simulations to model intercalation vs. groove binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.